1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

InhA inhibitor Mycobacterium tuberculosis SAR

False positives plague InhA screening due to residual target activity in common negative controls. This compound (s19) is a structurally defined, fully inactive InhA inhibitor that solves this problem: IC50 > 100 µM ensures zero residual inhibition for clean signal-to-noise ratios. Para-phenoxy substitution validates steric exclusion in SAR studies (PDB: 4U0J). Regioisomerically pure reference for HPLC/LC-MS method development. Procure a high-purity (≥98%), lot-batch controlled negative control with guaranteed identity and stability.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
CAS No. 669696-41-7
Cat. No. B4013762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
CAS669696-41-7
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H26N2O3/c26-22-15-17(16-25(22)19-7-3-1-4-8-19)23(27)24-18-11-13-21(14-12-18)28-20-9-5-2-6-10-20/h2,5-6,9-14,17,19H,1,3-4,7-8,15-16H2,(H,24,27)
InChIKeyLHSXXBNPVWUOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

s19: Defined InhA Inactivity


1-Cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide (CAS: 669696-41-7) is a fully synthetic pyrrolidine carboxamide small molecule (MW 378.5 g/mol) originally reported by He et al. as part of a novel class of enoyl acyl carrier protein reductase (InhA) inhibitors for *Mycobacterium tuberculosis* [1]. Within this series, it is designated compound **s19** and is characterized by a unique 4-phenoxy substituent on the N-phenyl ring. Critically, its primary published biological activity is a profound loss of InhA inhibition (IC50 > 100 μM) compared to the lead compound and optimized analogs, a finding confirmed by crystal structures of the enzyme-inhibitor complex [1].

s19: Generic Substitution Failure in InhA Studies


Close analogs of 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide cannot be interchanged for InhA-related research because the compound's defining functional characteristic is its *lack* of activity, which is exquisitely dependent on the position of the phenoxy substituent [1]. The J. Med. Chem. study explicitly demonstrates that while a 3-phenoxy analog retains significant potency, shifting the substituent to the 4-(para) position, as in this compound, completely abolishes inhibitory activity [1]. Therefore, substitution with a generic or even a meta-substituted phenoxy pyrrolidine carboxamide will introduce gain-of-function activity, invalidating its use as a negative control or an SAR probe for the 4-phenoxy binding mode [1].

s19: Quantitative Differentiation Guide


InhA Inhibition vs. Optimized Analog d11

In a direct head-to-head comparison within the same study, compound **s19** (1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide) exhibited no meaningful inhibition of *M. tuberculosis* InhA (IC50 > 100 μM), whereas the optimized lead compound **d11** (3,5-dichloro substituted analog) potently inhibited InhA with an IC50 of 0.39 ± 0.01 μM [1]. This represents a greater than 256-fold difference in potency.

InhA inhibitor Mycobacterium tuberculosis SAR pyrrolidine carboxamide

Regioisomeric SAR: 4-Phenoxy vs. 3-Phenoxy Substitution

The study explicitly demonstrates a regioisomeric activity cliff. The 3-bromo substituted analog **s4** retained high potency (IC50 = 0.89 ± 0.05 μM). While a direct 3-phenoxy analog is not in the primary table, the text notes that 'inhibitory activity was completely abolished when the phenoxyl replacement shifted from the meta- to the para-position (s19)' [1]. This confirms the critical role of the 4-phenoxy position in driving inactivity.

InhA inhibitor regioisomer structure-activity relationship phenoxy substituent

InhA Core Scaffold Crystal Structure (4U0J)

A high-resolution crystal structure (1.62 Å) of InhA in complex with the core scaffold, (3S)-1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (PDB: 4U0J), has been solved and refined with new ligand restraints [2]. This structure reveals the binding orientation of the pyrrolidine carboxamide core. Combined with the SAR data, it strongly suggests that the addition of the 4-phenoxy group in compound **s19** introduces a steric clash or unfavorable interaction within the binding pocket that is not present with the unsubstituted N-phenyl lead (s1, IC50 = 10.66 μM) [1].

X-ray crystallography InhA binding mode structural biology

Cross-Target Selectivity: InhA vs. pfENR

The original screening cascade confirmed that active pyrrolidine carboxamides in this series do not inhibit the related *Plasmodium falciparum* enoyl reductase (pfENR), ruling out promiscuous inhibition [1]. Compound **s19**, as an inactive member of this selective series, is therefore a clean negative control devoid of both on-target (InhA) and off-target (pfENR) activity, a property that is not guaranteed for all pyrrolidine carboxamides.

InhA selectivity pfENR counter-screening negative control

s19: Primary Research Applications


InhA High-Throughput Screening Negative Control

Its fully characterized inactivity (IC50 > 100 μM) against InhA [1], directly benchmarked against the highly potent comparator d11 (0.39 μM), makes this compound an ideal negative control for high-throughput screening campaigns targeting InhA. It allows for the establishment of assay signal-to-noise ratios and the identification of false positives without introducing any residual inhibitory activity.

SAR Probe for InhA 4-Position Binding Pocket

The complete loss of activity upon shifting the phenoxy substituent from the meta to the para position [1] makes this compound a critical SAR probe. It is used to map the steric and electronic constraints of the InhA active site, informing the design of new inhibitors that avoid the detrimental 4-substitution.

Computational Docking Model Validation

The combination of a high-resolution crystal structure for the active core scaffold (PDB 4U0J) [2] and the precise inactivity data for the 4-phenoxy derivative [1] provides a rigorous test case for computational models. Docking simulations that correctly predict the inactivity of s19 while predicting the high potency of d11 demonstrate model accuracy.

Reference Standard for Pyrrolidine Carboxamide Analysis

As a well-defined, pure synthetic compound with a unique 4-phenoxy chromophore, it can serve as a reference standard for developing HPLC or LC-MS methods aimed at quantifying pyrrolidine carboxamide libraries, especially when separation of regioisomers (e.g., 3-phenoxy from 4-phenoxy) is analytically challenging.

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